molecular formula C8H6F2O2 B12077870 2-(2,5-Difluorophenoxy)acetaldehyde

2-(2,5-Difluorophenoxy)acetaldehyde

Cat. No.: B12077870
M. Wt: 172.13 g/mol
InChI Key: MPIOQROHZQNFBB-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)acetaldehyde typically involves the reaction of 2,5-difluorophenol with chloroacetaldehyde under basic conditions. The reaction can be represented as follows:

2,5-Difluorophenol+ChloroacetaldehydeThis compound\text{2,5-Difluorophenol} + \text{Chloroacetaldehyde} \rightarrow \text{this compound} 2,5-Difluorophenol+Chloroacetaldehyde→this compound

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,5-Difluorophenoxy)acetic acid.

    Reduction: 2-(2,5-Difluorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Difluorophenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids. The difluorophenoxy group can also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)acetaldehyde
  • 2-(3,5-Difluorophenoxy)acetaldehyde
  • 2-(2,5-Dichlorophenoxy)acetaldehyde

Uniqueness

2-(2,5-Difluorophenoxy)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)acetaldehyde

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2

InChI Key

MPIOQROHZQNFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCC=O)F

Origin of Product

United States

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